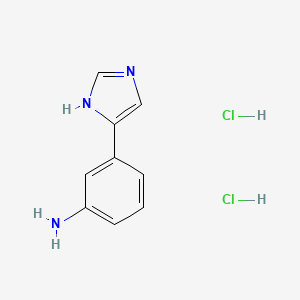

3-(1H-Imidazol-5-yl)aniline dihydrochloride

Description

3-(1H-Imidazol-5-yl)aniline dihydrochloride is a heterocyclic aromatic compound featuring an aniline group substituted at the meta position with a 1H-imidazol-5-yl moiety, forming a dihydrochloride salt. Its molecular formula is C₉H₁₂Cl₂N₃ (free base: C₉H₉N₃), with a molecular weight of 242.12 g/mol (calculated from free base + 2HCl) . The compound is structurally characterized by a planar imidazole ring conjugated to the aniline group, as evidenced by its SMILES notation: C1=CC(=CC(=C1)N)C2=CN=CN2 . This configuration confers unique electronic and steric properties, making it a valuable building block in medicinal chemistry and materials science.

Properties

IUPAC Name |

3-(1H-imidazol-5-yl)aniline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.2ClH/c10-8-3-1-2-7(4-8)9-5-11-6-12-9;;/h1-6H,10H2,(H,11,12);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYNZVSLLZLKHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CN=CN2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51746-93-1 | |

| Record name | 3-(1H-imidazol-4-yl)aniline dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-5-yl)aniline dihydrochloride typically involves the condensation of an imidazole derivative with an aniline derivative. One common method involves the reaction of 3-(1H-imidazol-5-yl)aniline with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-5-yl)aniline dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form imidazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of 3-(1H-imidazol-5-yl)aniline dihydrochloride is in the development of anticancer agents. This compound serves as a precursor for synthesizing various tyrosine kinase inhibitors, which are critical in treating cancers such as chronic myelogenous leukemia (CML). For instance, it plays a role in the synthesis of nilotinib, a well-known tyrosine kinase inhibitor approved for treating imatinib-resistant CML .

Mechanism of Action

The imidazole ring in the compound contributes to its ability to interact with biological targets, including enzymes involved in cancer cell proliferation. Research indicates that compounds containing imidazole moieties can effectively inhibit specific kinases by mimicking ATP binding sites, thus blocking signaling pathways essential for tumor growth .

Chemical Synthesis

Building Block for Organic Synthesis

this compound is utilized as a versatile building block in organic synthesis. It can be used to create more complex molecular structures through various reactions such as coupling reactions with other aromatic compounds. This property makes it valuable in developing new pharmaceuticals and agrochemicals .

Synthesis of Functionalized Derivatives

The compound can undergo further chemical modifications to yield derivatives with enhanced biological activities or improved pharmacokinetic properties. For example, modifications at the aniline nitrogen or the imidazole carbon can lead to compounds with varying solubility and bioavailability profiles, which are critical parameters in drug development .

Materials Science

Development of Functional Materials

In materials science, this compound has been explored for its potential in creating functional materials such as conductive polymers and organic light-emitting diodes (OLEDs). The imidazole group can facilitate charge transfer processes, making it suitable for applications in electronic devices .

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-5-yl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Key Observations :

- Imidazole vs. Pyrazole : The imidazole ring (two nitrogen atoms, one protonated) enables tautomerism and hydrogen bonding, unlike pyrazole derivatives .

- Salt Forms: Dihydrochloride salts (e.g., this compound) exhibit higher aqueous solubility compared to monohydrochloride analogues due to increased ionic character .

- Substituent Position : Meta-substituted anilines (C3) show distinct electronic effects compared to ortho or para isomers, influencing reactivity in coupling reactions .

Physicochemical Properties

Biological Activity

3-(1H-Imidazol-5-yl)aniline dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current findings.

Chemical Structure and Properties

The compound features an imidazole ring and an aniline moiety, which contribute to its unique chemical properties. The dihydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various biological assays.

This compound is believed to exert its biological effects through interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various signaling pathways, leading to its observed biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values highlight its potency:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Bacillus subtilis | 4.69 |

| Escherichia coli | 2.33 |

| Pseudomonas aeruginosa | 13.40 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A375 (melanoma) | 2.6 - 3.9 |

| SKM28 (leukemia) | ~3 |

| WM3248 (melanoma) | ~10 |

These findings indicate that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several imidazole derivatives, including this compound. The results showed that this compound significantly reduced the growth rate of resistant bacterial strains, highlighting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms .

Investigation of Anticancer Properties

In another study focusing on anticancer activity, researchers synthesized various analogs of the compound to assess structure-activity relationships (SAR). Modifications to the imidazole and aniline moieties led to enhanced potency against specific cancer types, suggesting avenues for further drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.